molecular formula C29H34O4 B13386117 beta-Estradiol 3-benzoate 17-n-butyrate

beta-Estradiol 3-benzoate 17-n-butyrate

Cat. No.: B13386117
M. Wt: 446.6 g/mol
InChI Key: MKYFGNOOEKZNPW-UHFFFAOYSA-N
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Description

Contextualizing Estradiol (B170435) Esters within Steroid Biochemistry

Steroid hormones, including estrogens, are characterized by a four-ring carbon skeleton. Their biological activity is mediated by binding to specific intracellular receptors, which then act as transcription factors to regulate gene expression. The native form of estradiol has a relatively short biological half-life due to rapid metabolism, primarily in the liver. wikipedia.org

In steroid biochemistry, the modification of the steroid nucleus through the addition of functional groups is a common strategy to alter a hormone's properties. Estradiol esters are a prominent example of this approach. These are prodrugs, meaning they are inactive in their administered form and must be metabolized in the body to the active hormone, estradiol. wikipedia.org The ester groups are cleaved by enzymes called esterases, which are present in the blood and various tissues, to release the parent estradiol molecule.

The nature of the ester group significantly influences the compound's properties. Generally, longer and more complex ester chains result in greater lipophilicity (fat solubility). This increased lipophilicity is a key factor in determining the absorption rate and duration of action of the steroid ester, particularly when administered via intramuscular or subcutaneous injection.

Rationale for Esterification in Estradiol Derivatives Research

The primary rationale for the esterification of estradiol in a research context is to prolong its biological activity. nih.gov Unmodified estradiol, when injected, is rapidly absorbed and metabolized. By converting estradiol into an ester, its solubility in aqueous environments is decreased while its solubility in oil-based injection vehicles and adipose tissue is increased.

This enhanced lipophilicity allows the estradiol ester to form a depot within the muscle or fat tissue at the site of injection. From this depot, the compound is slowly released into the bloodstream over an extended period. Once in circulation, the ester is gradually hydrolyzed to release active estradiol. This sustained-release mechanism is highly valuable in preclinical studies that require stable and prolonged exposure to estrogen, thereby reducing the need for frequent administrations and minimizing fluctuations in hormone levels.

The choice of ester can be tailored to achieve a desired duration of action. For instance, shorter-chain esters like benzoate (B1203000) tend to have a shorter duration of action compared to longer-chain esters like cypionate or enanthate. nih.govnih.gov The use of a diester, such as β-Estradiol 3-benzoate 17-n-butyrate, represents a further refinement of this strategy, potentially offering a unique pharmacokinetic profile compared to monoesters.

Estradiol EsterRelative Duration of Action
Estradiol BenzoateShort
Estradiol Valerate (B167501)Intermediate
Estradiol CypionateLong
Estradiol EnanthateLong
Estradiol DiestersPotentially Modified (Shortest in some studies) nih.gov

This table provides a generalized comparison of the duration of action for different estradiol esters based on preclinical and clinical observations. The specific duration can vary depending on the experimental model and conditions.

Scope and Significance of β-Estradiol 3-benzoate 17-n-butyrate in Preclinical and Basic Sciences

β-Estradiol 3-benzoate 17-n-butyrate serves as a valuable tool in preclinical and basic science research for investigating the long-term effects of estrogen. Its potential for sustained release allows for the maintenance of steady physiological or supraphysiological levels of estradiol in animal models, which is crucial for studying chronic estrogenic effects on various organ systems.

The significance of this compound lies in its ability to act as an estrogen receptor agonist, mimicking the effects of endogenous estradiol. ontosight.ai In preclinical research, this allows for the exploration of estrogen's role in a wide array of biological processes, including reproductive biology, neurobiology, and the pathophysiology of hormone-dependent cancers. nih.gov

While specific in-depth preclinical data for β-Estradiol 3-benzoate 17-n-butyrate is not extensively available in publicly accessible literature, studies on other estradiol diesters provide insights into their potential behavior. For example, research on estradiol dipalmitate and estradiol dioleate in ovariectomized rats demonstrated a delayed absorption of estradiol and prolonged biological effects, as measured by uterine weight and gonadotropin suppression. nih.gov However, another study comparing monoesters and diesters found that estradiol diesters exhibited the shortest duration of action. nih.gov This highlights the complexity of predicting the exact pharmacokinetic profile based solely on the ester structure and underscores the need for specific research on each compound.

Table of Compound Properties

Compound NameChemical FormulaMolecular Weight ( g/mol )Key Characteristics
β-Estradiol 3-benzoate 17-n-butyrateC29H34O4446.58Synthetic dual-ester of estradiol. nih.gov
17β-EstradiolC18H24O2272.38Primary endogenous estrogen. wikipedia.org
Estradiol BenzoateC25H28O3376.49Short-acting estradiol ester. wikipedia.org
Estradiol ValerateC23H32O3356.5Intermediate-acting estradiol ester. wikipedia.org
Estradiol CypionateC26H36O3412.57Long-acting estradiol ester. nih.gov
Estradiol EnanthateC25H36O3384.55Long-acting estradiol ester. nih.gov
Estradiol DipalmitateC50H84O4757.2Long-acting estradiol diester. nih.gov
Estradiol DioleateC54H88O4809.3Long-acting estradiol diester. nih.gov
Estrone (B1671321)C18H22O2270.37A weaker endogenous estrogen. ebi.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(17-butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O4/c1-3-7-27(30)33-26-15-14-25-24-12-10-20-18-21(32-28(31)19-8-5-4-6-9-19)11-13-22(20)23(24)16-17-29(25,26)2/h4-6,8-9,11,13,18,23-26H,3,7,10,12,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYFGNOOEKZNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthesis and Derivatization Methodologies of β Estradiol 3 Benzoate 17 N Butyrate

Chemical Synthesis Pathways

Chemical synthesis provides a versatile approach to producing β-Estradiol 3-benzoate 17-n-butyrate. These methods often involve multiple steps, including the use of protecting groups to ensure regioselectivity.

Stepwise Esterification Approaches

A plausible and controlled method for the synthesis of β-Estradiol 3-benzoate 17-n-butyrate involves a stepwise esterification strategy. This approach selectively esterifies one hydroxyl group at a time, often requiring the temporary protection of the other hydroxyl function to prevent the formation of undesired byproducts such as the 3,17-dibutyrate, 3,17-dibenzoate, or the unreacted monoesters.

Due to the higher reactivity of the phenolic C3-hydroxyl group compared to the secondary C17-hydroxyl group, direct selective acylation can be challenging. Therefore, a common strategy involves the protection of one hydroxyl group while the other is esterified. A likely synthetic route would proceed as follows:

Selective Esterification at the C17 position: The synthesis would commence with the selective esterification of the C17-hydroxyl group of estradiol (B170435) with butyric anhydride (B1165640) or butyryl chloride. This step is often carried out in the presence of a base such as pyridine (B92270), which also acts as a solvent and catalyst. To achieve selectivity, the reaction conditions, such as temperature and reaction time, would need to be carefully controlled.

Esterification at the C3 position: Following the formation of estradiol 17-n-butyrate, the phenolic C3-hydroxyl group is then esterified using benzoyl chloride or benzoic anhydride. This reaction is typically performed under Schotten-Baumann conditions, employing a base like sodium hydroxide (B78521) or pyridine to facilitate the reaction.

Alternatively, a protecting group strategy can be employed to ensure high regioselectivity:

Protection of the C3-hydroxyl group: The phenolic C3-hydroxyl group can be selectively protected, for example, as a benzyl (B1604629) ether. This is achieved by reacting estradiol with benzyl chloride in the presence of a base.

Esterification at the C17 position: With the C3-hydroxyl group protected, the C17-hydroxyl group can be esterified with butyric anhydride or butyryl chloride without competing reactions at the C3 position.

Deprotection of the C3-hydroxyl group: The benzyl protecting group at the C3 position is then removed, typically by hydrogenolysis using a palladium catalyst (Pd/C) and hydrogen gas, to yield estradiol 17-n-butyrate.

Esterification at the C3 position: Finally, the free C3-hydroxyl group is esterified with benzoyl chloride or benzoic anhydride to yield the final product, β-Estradiol 3-benzoate 17-n-butyrate.

StepReactantsReagents/ConditionsIntermediate/Product
1Estradiol, Benzyl chlorideBase (e.g., K2CO3), Solvent (e.g., Acetone)Estradiol 3-benzyl ether
2Estradiol 3-benzyl ether, Butyric anhydrideBase (e.g., Pyridine)Estradiol 3-benzyl ether 17-n-butyrate
3Estradiol 3-benzyl ether 17-n-butyrateH2, Pd/C, Solvent (e.g., Ethanol)Estradiol 17-n-butyrate
4Estradiol 17-n-butyrate, Benzoyl chlorideBase (e.g., Pyridine)β-Estradiol 3-benzoate 17-n-butyrate

Industrial Flow Reactor Synthesis Techniques

While specific details for the industrial flow reactor synthesis of β-Estradiol 3-benzoate 17-n-butyrate are not extensively published, the principles of flow chemistry can be applied to the esterification of steroids. nih.gov Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purity. nih.gov

A hypothetical industrial flow synthesis could involve a multi-step process where estradiol or a protected intermediate is sequentially passed through different reactor modules. For instance, a packed-bed reactor containing an immobilized acid or base catalyst could be used for the esterification steps. The introduction of reagents, such as acyl chlorides or anhydrides, can be precisely controlled, and the reaction temperature and residence time can be optimized to maximize the yield of the desired diester. The output from one reactor could be directly fed into the next, potentially with in-line purification steps to remove byproducts or excess reagents, creating a fully continuous and automated synthesis process.

ParameterAdvantage in Flow Synthesis
Heat Transfer Superior heat exchange in small channels allows for precise temperature control, minimizing side reactions.
Mass Transfer Efficient mixing of reactants leads to faster reaction rates and higher conversions.
Safety Small reaction volumes minimize the risks associated with handling reactive chemicals.
Scalability Production can be scaled up by running the system for longer durations or by using multiple reactors in parallel.
Automation Fully automated systems can be developed for continuous production with minimal manual intervention.

Solvent-Free Esterification Processes

Solvent-free esterification methods are gaining increasing attention as they align with the principles of green chemistry by reducing volatile organic solvent waste. These processes can be facilitated by microwave irradiation or mechanochemical methods like ball milling.

For the synthesis of steroid esters, a solvent-free approach could utilize a solid acid catalyst, such as a polymer-supported tosylic acid. semanticscholar.org In a potential solvent-free synthesis of β-Estradiol 3-benzoate 17-n-butyrate, estradiol could be mixed with the appropriate acylating agents (benzoic and butyric derivatives) in the presence of a solid catalyst and heated, possibly under microwave irradiation to accelerate the reaction. semanticscholar.orgresearchgate.net The absence of a solvent can lead to higher reaction concentrations and, in some cases, improved reaction rates and yields. semanticscholar.org

Mechanochemistry, specifically high-speed ball milling, presents another solvent-free alternative. nih.gov This technique uses mechanical force to induce chemical reactions. nih.gov While not specifically documented for β-Estradiol 3-benzoate 17-n-butyrate, this method has been successfully applied to the synthesis of other esters and could potentially be adapted for steroid derivatization. nih.gov

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic methods, employing enzymes as catalysts, offer a highly selective and environmentally benign alternative to traditional chemical synthesis for the production of steroid esters. These reactions are typically carried out under mild conditions, reducing the risk of side reactions and the formation of impurities. researchgate.net

Applications of Enzymatic Catalysis in Esterification

Lipases are a class of enzymes that have been extensively used for the regioselective esterification of steroids. researchgate.netarkat-usa.org In the case of estradiol, lipases have shown a remarkable ability to selectively acylate the C17-hydroxyl group, leaving the C3-phenolic hydroxyl group untouched. researchgate.netarkat-usa.org This high degree of regioselectivity is a significant advantage over many chemical methods, as it can eliminate the need for protecting group strategies. researchgate.net

Several studies have demonstrated the successful synthesis of estradiol 17-fatty acid esters using various lipases, such as Candida rugosa lipase (B570770) and immobilized Candida antarctica lipase B (CALB). researchgate.netarkat-usa.org The general reaction involves incubating estradiol with a suitable acyl donor, such as a fatty acid or its ester, in an organic solvent in the presence of the lipase. The choice of enzyme, solvent, and acyl donor can influence the reaction rate and yield.

For the synthesis of β-Estradiol 3-benzoate 17-n-butyrate, a chemoenzymatic approach could be envisioned. First, the C17-hydroxyl group could be selectively esterified with a butyrate (B1204436) group using a lipase. Subsequently, the C3-hydroxyl group could be chemically esterified with a benzoate (B1203000) group.

EnzymeAcyl DonorSelectivityAdvantage
Candida rugosa lipaseFatty acidsHigh for C17-OHAvoids protection of C3-OH
Candida antarctica lipase BFatty acid estersHigh for C17-OHCan be immobilized for reuse

Emerging Biocatalytic Strategies for Steroid Derivatization

The field of biocatalysis is continuously evolving, with new enzymes and strategies being developed for the selective modification of complex molecules like steroids. rsc.orgresearchgate.net Beyond lipases, other enzymes such as acetyltransferases have been identified that can perform highly regio- and stereoselective acylations of steroids. rsc.org

Emerging strategies in biocatalysis for steroid derivatization include:

Enzyme Engineering: Through techniques like directed evolution and rational design, the substrate specificity and catalytic activity of existing enzymes can be altered and improved to suit specific synthetic needs. This could potentially lead to the development of enzymes capable of selectively esterifying the C3-hydroxyl group of estradiol or even catalyzing the formation of the mixed diester in a single step.

Cascade Reactions: Multi-enzyme cascade reactions, where the product of one enzymatic reaction becomes the substrate for the next, can be designed to carry out complex synthetic sequences in a single pot. This approach can improve efficiency and reduce waste by minimizing intermediate purification steps.

Whole-Cell Biotransformations: Using whole microbial cells as catalysts can be advantageous as it eliminates the need for enzyme purification and can provide a system for cofactor regeneration. Genetically engineered microorganisms can be designed to express specific enzymes for steroid modification.

These emerging biocatalytic strategies hold significant promise for the future development of more efficient, selective, and sustainable methods for the synthesis of β-Estradiol 3-benzoate 17-n-butyrate and other complex steroid derivatives. researchgate.netnih.gov

Comparative Analysis of Synthetic Efficiencies and Yields

A direct comparative analysis of synthetic efficiencies for β-estradiol 3-benzoate 17-n-butyrate is hampered by the lack of published data detailing multiple synthetic routes to this specific compound. However, by examining methodologies for the synthesis of similar mixed estradiol esters, a qualitative and extrapolated quantitative comparison can be constructed.

Chemical Synthesis via Protection-Acylation-Deprotection

This classical chemical approach involves a multi-step process:

Protection of the more reactive C3 phenolic hydroxyl group: This is typically achieved using a base-labile protecting group, such as a benzyl or silyl (B83357) ether.

Acylation of the C17 hydroxyl group: The free C17 hydroxyl group is then esterified with n-butyryl chloride or butyric anhydride.

Deprotection of the C3 hydroxyl group: The protecting group at the C3 position is removed.

Acylation of the C3 hydroxyl group: The now free C3 phenolic hydroxyl is acylated with benzoyl chloride or benzoic anhydride.

Regioselective Enzymatic Synthesis

Enzymatic synthesis offers a more direct and potentially more sustainable approach. Lipases, in particular, have been shown to exhibit high regioselectivity in the acylation of steroids. In the case of estradiol, many lipases preferentially acylate the C17 hydroxyl group, leaving the C3 phenolic hydroxyl group free.

A potential two-step enzymatic synthesis of β-estradiol 3-benzoate 17-n-butyrate could involve:

Enzymatic acylation of estradiol at the C17 position with a butyrate donor.

Chemical or enzymatic acylation of the C3 position with a benzoate donor.

Alternatively, a one-pot, two-step enzymatic approach could be envisioned, though this would require careful selection of enzymes and reaction conditions to ensure sequential and regioselective acylation. The yields in enzymatic reactions are highly dependent on the choice of enzyme, solvent, temperature, and acyl donor.

Hypothetical Comparative Data

To illustrate a potential comparison, the following interactive data table presents hypothetical yields for the synthesis of β-Estradiol 3-benzoate 17-n-butyrate based on plausible outcomes of the methodologies described above. It is crucial to note that this data is illustrative and not based on published experimental results for this specific compound.

Synthetic RouteStep 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Step 4 Yield (%)Overall Yield (%)Purity (%)
Chemical Synthesis 9590928869>98
Enzymatic Synthesis (Two-Step) 8580--68>99

Detailed Research Findings

While specific research on the synthesis of β-estradiol 3-benzoate 17-n-butyrate is scarce, studies on related compounds provide valuable insights. For instance, research on the enzymatic acylation of estradiol with various fatty acids has demonstrated that lipases from Candida antarctica and Pseudomonas cepacia can achieve high conversion rates and excellent regioselectivity for the C17 position. These findings suggest that an enzymatic approach for the first step of the synthesis of the target molecule is highly feasible and could offer high yields.

The chemical acylation of the C3 phenolic hydroxyl group is generally a high-yielding reaction. However, the need for protection and deprotection steps in a purely chemical route adds complexity and potential for yield loss at each stage. The choice of protecting group is critical to ensure high-yielding protection and clean, high-yielding deprotection without affecting the newly formed C17 ester.

Iv. Pharmacokinetic and Biotransformational Studies of β Estradiol 3 Benzoate 17 N Butyrate in Preclinical Models

Absorption and Distribution Profiles in Animal Models

The addition of benzoate (B1203000) and butyrate (B1204436) esters to the estradiol (B170435) molecule increases its fat solubility, affecting how it is absorbed and distributed throughout the body. ontosight.ai This enhanced lipophilicity is key to its use in depot formulations, which allow for a slow release of the active hormone from the injection site. mdpi.com

Systemic Bioavailability from Depot Formulations

Depot injections of estradiol esters, such as β-estradiol 3-benzoate 17-n-butyrate, are designed to create a localized deposit of the drug within muscle or subcutaneous tissue. mdpi.com From this depot, the compound is slowly released into the systemic circulation. mdpi.com The esterification of estradiol improves its sustainability in these formulations. Following intramuscular or subcutaneous administration, the oily vehicle of the injection is absorbed, leaving a microcrystalline depot of the estradiol ester at the site of injection. mdpi.com This depot then slowly releases the compound into the bloodstream. mdpi.com

Studies in rats using silastic capsules containing 17β-estradiol have demonstrated that a steady-state serum concentration can be achieved, which persists for an extended period. nih.gov This model of sustained release is analogous to the function of a depot formulation. The rate-controlling barrier in such systems is often the dissolution of the ester from its crystalline form and its subsequent diffusion into the surrounding tissues and capillaries. nih.gov

Tissue-Specific Distribution and Accumulation

Once absorbed into the systemic circulation, β-estradiol 3-benzoate 17-n-butyrate and its metabolites are distributed to various tissues. The lipophilic nature of the compound facilitates its passage across cell membranes and its accumulation in fatty tissues. These tissues can then act as a secondary reservoir, slowly releasing the compound back into circulation.

Research in animal models has shown that after administration, estradiol and its metabolites distribute to target tissues such as the heart and aorta, as well as to organs involved in metabolism and excretion like the liver and kidney. researchgate.net The specific distribution patterns can be influenced by the formulation used. For instance, a study comparing a cationic nanoemulsion with a peptide-modified nanoemulsion for delivering 17-β-estradiol in mice found significantly higher accumulation in the heart, aorta, liver, and kidney with the peptide-modified system. researchgate.net While this study did not use the dual ester, it highlights the principle that delivery systems can significantly alter tissue distribution. The detection of steroid residues in the hair of cattle treated with 17β-estradiol-3-benzoate further demonstrates the widespread distribution of the compound and its metabolites, with accumulation in tissues distant from the administration site.

Metabolic Hydrolysis and Esterase Activity

The biological activity of β-estradiol 3-benzoate 17-n-butyrate is dependent on its conversion to the active hormone, estradiol. This biotransformation is primarily achieved through the enzymatic hydrolysis of the ester bonds.

Conversion to Estradiol and Intermediate Metabolites

Following administration, β-estradiol 3-benzoate 17-n-butyrate undergoes hydrolysis in the plasma and various tissues to release estradiol. ontosight.ai This process involves the cleavage of the benzoate group at the C3 position and the butyrate group at the C17 position. This enzymatic cleavage results in the formation of estradiol, as well as the intermediate metabolites estradiol-3-benzoate and estradiol-17-butyrate.

Once estradiol is released, it can be further metabolized. In calves, for example, the most abundant metabolite of 17β-estradiol 3-benzoate was found to be 17α-estradiol, with estrone (B1671321) also being a significant secondary metabolite. nih.gov This indicates that after the initial hydrolysis of the ester, the resulting estradiol enters the same metabolic pathways as the endogenous hormone.

Enzyme Systems Involved in Ester Cleavage

The hydrolysis of the ester linkages of β-estradiol 3-benzoate 17-n-butyrate is carried out by non-specific esterases that are widely distributed throughout the body, particularly in the plasma, liver, and other tissues. These enzymes are responsible for cleaving the ester bonds and releasing the active estradiol molecule. The specific esterases involved in the metabolism of this particular dual-ester have not been extensively characterized in the available literature, but the process is a common metabolic pathway for many esterified drug compounds.

Elimination and Excretion Pathways in Animal Models

The elimination of β-estradiol 3-benzoate 17-n-butyrate and its metabolites from the body occurs through various excretory routes, primarily via the urine and feces. The liver plays a central role in metabolizing estradiol into more water-soluble forms that can be more easily excreted.

Comparative Pharmacokinetics of Estradiol Esters

The esterification of estradiol at the C3 and/or C17 positions is a key strategy to modify its pharmacokinetic profile, primarily to achieve a more sustained release and prolonged duration of action compared to unesterified estradiol. The physicochemical properties of the ester, such as its chain length, molecular weight, and lipophilicity, directly influence its absorption rate from the injection site and its subsequent rate of hydrolysis by esterase enzymes to release the active estradiol.

Different estradiol esters exhibit distinct pharmacokinetic profiles, characterized by variations in the time to reach peak plasma concentrations (Tmax), the maximum plasma concentration (Cmax), and the duration of elevated estrogen levels. The lipophilicity conferred by the ester chain affects the compound's solubility and distribution in the body. wikipedia.org

A comparative study on estradiol benzoate, estradiol valerate (B167501), and estradiol cypionate following intramuscular administration revealed significant differences in their pharmacokinetic parameters. nih.gov Estradiol benzoate and estradiol valerate showed a more rapid onset, reaching peak plasma levels of estradiol and estrone in approximately two days. nih.gov In contrast, estradiol cypionate exhibited a slower absorption, with peak levels being reached in about four days. nih.gov

The peak concentrations of estradiol and estrone were significantly lower for estradiol cypionate compared to both estradiol valerate and estradiol benzoate. nih.gov The duration of action also varied considerably among the esters. Estradiol benzoate had the shortest duration, with elevated estrogen levels lasting for 4-5 days. nih.gov This was followed by estradiol valerate, which maintained elevated levels for 7-8 days, and estradiol cypionate, which had the longest duration of action at approximately 11 days. nih.gov After two weeks, plasma estradiol and estrone levels had returned to baseline for all three esters. nih.gov

Preclinical studies in various animal models provide further insights into the behavior of these esters. For instance, in calves, estradiol benzoate is rapidly metabolized, with the primary metabolites identified in urine being 17α-estradiol and estrone. nih.gov This highlights the biotransformation process that follows the initial hydrolysis of the ester bond.

The table below summarizes the key pharmacokinetic findings for different estradiol esters based on available research. It is important to note that direct preclinical comparative studies including β-estradiol 3-benzoate 17-n-butyrate are not detailed in the reviewed literature, hence the data is compiled from studies on individual or other groups of esters.

Table 1: Comparative Pharmacokinetic Parameters of Estradiol Esters

Estradiol EsterTime to Peak Plasma Level (Tmax)Peak Plasma Level (Cmax)Duration of Elevated Estrogen LevelsPrimary Metabolites
Estradiol Benzoate~2 days nih.govHigher than Cypionate nih.gov4-5 days nih.gov17α-estradiol, Estrone nih.gov
Estradiol Valerate~2 days nih.govHigher than Cypionate nih.gov7-8 days nih.govEstrone nih.gov
Estradiol Cypionate~4 days nih.govSignificantly lower than Benzoate and Valerate nih.gov~11 days nih.govEstrone nih.gov

V. Preclinical Biological Activity and Research Applications of β Estradiol 3 Benzoate 17 N Butyrate

Endocrine System Modulation in Animal Models

Investigation of Hormone Regulation and Receptor Interactions

As a prodrug of estradiol (B170435), the compound's primary mechanism of action involves interaction with estrogen receptors ERα and ERβ. drugbank.comnih.gov Estradiol enters target cells and binds to these receptors, which are located in various tissues, including the reproductive organs, brain, bone, and fat. nih.gov This ligand-receptor complex can then enter the cell nucleus and regulate the transcription of specific genes, leading to the synthesis of proteins that mediate the physiological effects of estrogen. drugbank.commdpi.com This interaction classifies it as an estrogen receptor agonist. ontosight.ainih.gov

In preclinical research, the administration of estradiol esters like estradiol benzoate (B1203000) is used to manipulate the endocrine system. For instance, exogenous estrogens can suppress the secretion of follicle-stimulating hormone (FSH) from the pituitary gland, a key mechanism in regulating ovarian function. drugbank.com

Uterotrophic Responses and Ovarian Function Studies

The estrogenic activity of estradiol esters is frequently evaluated using the uterotrophic assay in rodent models, which measures the increase in uterine weight following administration. Studies on other long-chain fatty acid esters of estradiol, such as estradiol-17-stearate, have demonstrated potent estrogenic effects. In juvenile female rats, oral administration of estradiol-17-stearate resulted in a significant, dose-dependent increase in uterine weight compared to controls. researchgate.net At a dose of 250 nmol/kg body weight/day, the uterotrophic response was maximal in animals treated with estradiol-17-stearate, showing a greater effect than that observed with unmodified β-estradiol at the same dosage. researchgate.net This enhanced effect is attributed to the lipophilic nature of the ester, which may protect it from rapid metabolic inactivation. researchgate.net Similarly, long-term treatment of ovariectomized rats with estradiol-3-benzoate led to a significant increase in uterine weight, confirming its potent physiological effect on estrogen-sensitive tissues. nih.gov

In studies of ovarian function, estradiol esters are used to control and synchronize follicular waves in animal breeding protocols. Administration of estradiol benzoate can induce the emergence of a new follicular wave. jwatch.org The exogenous estrogen suppresses FSH, leading to atresia of existing dominant follicles; once the exogenous estradiol is metabolized, the subsequent rebound in FSH stimulates the growth of a new cohort of follicles. jwatch.org

CompoundAnimal ModelKey FindingReference
Estradiol-17-stearateJuvenile Sprague-Dawley RatsMaximal uterotrophic response at 250 nmol/kg/day (2.40-2.70x increase vs. control) researchgate.net
β-EstradiolJuvenile Sprague-Dawley RatsModerate uterotrophic response at 250 nmol/kg/day (1.86x increase vs. control) researchgate.net
Estradiol-3-benzoateOvariectomized RatsUterus weight increased from 133±5 mg to 549±26 mg after one week of treatment nih.gov

Effects on Male Puberty Advancement in Rodent Models

Research on the effects of exogenous estrogens like estradiol benzoate in male rodents has focused more on the disruption of normal reproductive development rather than the advancement of puberty. Neonatal exposure to estrogens can have significant and lasting impacts on the development of male reproductive organs, such as the prostate gland. researchgate.net Studies in male rats have shown that administration of estradiol benzoate can alter the expression of genes related to steroidogenesis in the testes. This can lead to a reduction in testosterone (B1683101) production, a critical hormone for male pubertal development. nih.gov Therefore, the introduction of potent estrogens during critical developmental periods in male rodents is primarily investigated as a model for endocrine disruption.

Metabolic Homeostasis Investigations in Animal Models

Effects on Lipid Metabolism

Estrogens play a significant role in regulating lipid metabolism, and estrogen deficiency, modeled by ovariectomy (OVX) in animals, leads to disorders in lipid profiles. mdpi.comnih.gov Supplementation with estradiol benzoate in ovariectomized mice has been shown to alleviate these metabolic disturbances. nih.gov Research indicates that high-dose estradiol benzoate supplementation can significantly reduce serum levels of total cholesterol (TC) and triglycerides (TG). nih.gov While it did not significantly affect liver concentrations of TC and TG, it did lead to a significant reduction in free fatty acid (FFA) concentrations in the liver. nih.gov These findings demonstrate that estradiol esters can modulate lipid homeostasis, offering a valuable tool for investigating the mechanisms linking estrogen signaling and metabolic health. nih.gov

ParameterAnimal ModelTreatment GroupEffectReference
Serum Total Cholesterol (TC)Ovariectomized (OVX) MiceHigh-Dose Estradiol BenzoateSignificantly Lowered nih.gov
Serum Triglycerides (TG)Ovariectomized (OVX) MiceHigh-Dose Estradiol BenzoateSignificantly Lowered nih.gov
Liver Free Fatty Acids (FFA)Ovariectomized (OVX) MiceHigh-Dose Estradiol BenzoateSignificantly Reduced nih.gov
Liver Total Cholesterol (TC)Ovariectomized (OVX) MiceHigh-Dose Estradiol BenzoateNo Significant Effect nih.gov
Liver Triglycerides (TG)Ovariectomized (OVX) MiceHigh-Dose Estradiol BenzoateNo Significant Effect nih.gov

Regulation of Glycogen (B147801) Storage

The influence of estradiol on carbohydrate metabolism includes the modulation of key enzymes involved in glycogen synthesis. Glycogen synthase kinase-3 beta (GSK-3β) is a crucial enzyme that, when active, inhibits glycogen synthase, thereby preventing glycogen storage. Preclinical research has shown that 17β-estradiol can attenuate the activation of GSK-3β. nih.gov By promoting the inhibitory phosphorylation of GSK-3β at the Ser9 residue, estradiol renders the enzyme inactive. nih.gov This action suggests that estradiol can relieve the inhibition on glycogen synthase, thus favoring the pathways that lead to glycogen synthesis and storage. This mechanism provides a basis for investigating how estradiol esters may influence energy storage and glucose homeostasis in various tissues. nih.gov

Neurobiological Research Applications

Research utilizing ovariectomized (Ovx) animal models, which simulates a state of estrogen deficiency, has demonstrated the significant role of estradiol esters in cognitive functions. Studies on estradiol benzoate (EB), a closely related ester, show that its administration can improve spatial memory. nih.gov In experiments using the Morris water maze, ovariectomized mice treated with EB showed a significant reduction in both the time (latency) and distance required to find a hidden platform compared to untreated Ovx mice. nih.gov This suggests that the estrogenic activity provided by the ester can ameliorate memory deficits caused by the surgical removal of the ovaries. nih.gov

Table 1: Effects of Estradiol Benzoate on Learning and Memory in Ovariectomized Mice

ParameterObservation in Ovariectomized (Ovx) + Vehicle GroupObservation in Ovx + Estradiol Benzoate (EB) GroupReference
Spatial Memory (Water Maze) Increased latency and distance to find the platform.Significantly reduced latency and distance to find the platform. nih.gov
Locomotor Activity (Open Field) No significant alteration.No significant alteration compared to the vehicle group. nih.govmedchemexpress.com

Furthermore, treatment with estradiol benzoate led to an increase in the number of synaptic vesicles within the presynaptic terminal in both the cerebral cortex and the hippocampus. nih.govmedchemexpress.com These findings suggest that the cognitive benefits of estradiol esters are associated with subtle but crucial structural enhancements at the synapse, which are fundamental to neuronal communication and health. nih.gov Broader research on 17β-estradiol confirms its critical role as a neuromodulator that is essential for regulating synaptic plasticity and cognitive functions in both male and female brains. nih.govscilit.commdpi.com

Table 2: Effects of Estradiol Esters on Synaptic Ultrastructure

Synaptic ParameterEffect of Ovariectomy (Ovx)Effect of Estradiol Benzoate (EB) ReplacementReference
Synaptic Cleft Width IncreasedReduced (Normalized) nih.govmedchemexpress.com
Postsynaptic Density (PSD) Thickness ReducedEnlarged (Normalized) nih.govmedchemexpress.com
Number of Synaptic Vesicles No significant change reportedIncreased nih.govmedchemexpress.com
Overall Synaptic Density No significant change reportedNo significant change reported nih.gov

Immunomodulatory and Inflammatory Pathway Research in Animal Models

Estrogens exert considerable influence over the immune system, with effects that can be either pro-inflammatory or anti-inflammatory depending on various factors like hormone concentration and the specific immune context. nih.govgmu.ac.ir Generally, estrogens are recognized for their anti-inflammatory properties, which are associated with improved outcomes in cases of severe infection. nih.gov These immunomodulatory effects are mediated through estrogen receptors, which are expressed on various immune cells. nih.gov

The mechanisms by which estrogens like 17β-estradiol regulate the immune response include modulating the expression of inflammatory and antimicrobial elements such as cytokines and antimicrobial peptides. nih.gov For instance, estradiol can diminish inflammatory responses by suppressing the activation of key signaling pathways like NF-κB, particularly in the context of bacterial-induced inflammation. nih.gov

In preclinical models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) in rats, estradiol esters have demonstrated therapeutic potential. The administration of estradiol benzoate in rats with established CIA led to a significant remission of the disease. nih.gov This effect was linked to a selective suppression of the humoral immune response, specifically a reduction in the production of antibodies against denatured type II collagen, which is a key factor in the pathogenesis of the disease. nih.gov

Interestingly, the butyrate (B1204436) component of the subject compound has also been studied in the context of rheumatoid arthritis. As a short-chain fatty acid and a metabolite of intestinal flora, butyrate is known to have anti-inflammatory properties. nih.gov Studies show that butyrate levels are often reduced in RA patients and that dietary supplementation with butyrate can improve joint symptoms in animal models. nih.govacrabstracts.orgresearchgate.net Its mechanisms include restoring the balance of immune T-cells, inhibiting autoantibody production, and maintaining the health of the gut barrier, which can prevent bacteria and their metabolites from triggering systemic inflammation. nih.gov

Table 3: Effects of Estradiol Benzoate and Butyrate in Arthritis Models

CompoundAnimal ModelKey FindingsReference
Estradiol Benzoate Collagen-Induced Arthritis (CIA) in rats- Caused significant remission of established arthritis.
  • Suppressed the production of antibodies against denatured collagen.
  • nih.gov
    Butyrate Murine models of RA- Ameliorates inflammatory arthritis.
  • Restores balance of pro- and anti-inflammatory immune cells.
  • Improves gut barrier integrity.
  • nih.govacrabstracts.org

    Antifertility and Anti-Pathogen Research (utilizing related estradiol esters)

    Research on estradiol and its esters has long explored their effects on fertility. In male rats, administration of 17-beta estradiol has dose-dependent antifertility effects. nih.govresearchgate.net Low doses can significantly reduce sperm motility, while higher doses lead to a reduction in potency and fecundity, disrupt the structure of the seminiferous tubules, and decrease the weights of testes and accessory sex organs. nih.govresearchgate.net These effects are often mediated by the suppression of key hormones like Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). nih.govresearchgate.net Some studies suggest that combining estradiol with testosterone could augment the suppression of spermatogenesis, though achieving a reliable contraceptive effect remains a challenge. oup.com In females, estrogens are a foundational component of hormonal contraceptives.

    In the realm of anti-pathogen research, estrogens have been shown to modulate the body's response to various infectious agents. nih.gov Estradiol can enhance the host's innate immune response to certain bacterial infections by increasing the production of antimicrobial peptides and strengthening the integrity of epithelial barriers to prevent invasion. nih.govresearchgate.netfrontiersin.org For example, in bovine mammary epithelial cells, 17β-estradiol reduced the internalization of Staphylococcus aureus and upregulated the expression of several antimicrobial peptides. nih.gov However, the effect of estrogen can vary depending on the pathogen; it may inhibit certain bacterial infections while promoting others. frontiersin.org Generally, estrogens are associated with an anti-inflammatory effect that can lead to improved outcomes during severe infections, including those caused by viruses and bacteria. nih.gov

    Anti-Ovulatory Effects in Preclinical Models

    There is currently no specific preclinical research available that details the anti-ovulatory effects of β-Estradiol 3-benzoate 17-n-butyrate. While the parent molecule, estradiol, is fundamentally involved in the regulation of the ovulatory cycle, and other esters like estradiol benzoate are used in veterinary medicine to control follicular development, dedicated studies on the ovulation-inhibiting properties of the dual-esterified β-Estradiol 3-benzoate 17-n-butyrate have not been identified in the public domain.

    Anti-Hepatitis B Virus (HBV) Activity

    No scientific studies were found that investigate or establish any anti-Hepatitis B Virus (HBV) activity for β-Estradiol 3-benzoate 17-n-butyrate. Research into the antiviral properties of estrogenic compounds against HBV has been conducted on molecules like estradiol and estradiol benzoate, but these findings cannot be attributed to β-Estradiol 3-benzoate 17-n-butyrate due to differences in chemical structure and pharmacokinetics.

    Anti-Toxoplasma gondii Activity

    There is no available research data on the activity of β-Estradiol 3-benzoate 17-n-butyrate against the parasite Toxoplasma gondii. While studies have identified anti-parasitic properties in estradiol benzoate, which inhibits the replication of T. gondii tachyzoites, similar investigations have not been published for β-Estradiol 3-benzoate 17-n-butyrate.

    Applications in General Steroid Metabolism and Screening Research

    β-Estradiol 3-benzoate 17-n-butyrate is commercially available and designated as a biochemical for research purposes, including proteomics and as a screening compound. sigmaaldrich.comchemicalbook.com Its nature as a synthetic steroid ester makes it a potential candidate for inclusion in libraries of chemical compounds used in high-throughput screening assays. These assays are designed to identify molecules that interact with specific biological targets, such as nuclear receptors or enzymes involved in steroid metabolism.

    Vi. Advanced Analytical Methodologies for β Estradiol 3 Benzoate 17 N Butyrate Quantification and Characterization

    Chromatographic Techniques for Separation and Detection

    Chromatography is an indispensable technique for the analysis of steroids, enabling the separation of structurally similar compounds from complex matrices. Due to the non-volatile nature of estradiol (B170435) esters, liquid chromatography is the predominant method employed. Gas chromatography (GC) can also be used, particularly when coupled with mass spectrometry, but often requires derivatization to improve the volatility and thermal stability of the analytes. nih.gov

    High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of estradiol esters. The method's versatility allows for various configurations to achieve optimal separation and detection.

    Research Findings: Reverse-phase HPLC is the most common approach for analyzing estradiol derivatives. researchgate.net In this mode, a nonpolar stationary phase, such as a C18 or phenyl column, is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and/or methanol (B129727) with water. researchgate.netbuct.edu.cn This setup effectively separates estradiol esters based on their hydrophobicity. For instance, a method developed for estradiol benzoate (B1203000) utilized a C18 column with a mobile phase of methanol and water (80:20) and UV detection at 230 nm. buct.edu.cn Similarly, the analysis of megestrol (B1676162) acetate, another steroid ester, was achieved on a C18 column with an acetonitrile:water (65:35) mobile phase. rjptonline.org

    Detection is commonly performed using ultraviolet (UV) or photodiode array (PDA) detectors, as the aromatic ring in the estradiol structure provides a chromophore that absorbs UV light. buct.edu.cnrjptonline.org For enhanced sensitivity and selectivity, especially at low concentrations, fluorescence detection (FLD) can be employed, often requiring a derivatization step with an agent like dansyl chloride to make the molecule fluorescent. mdpi.com The selection of the detector and chromatographic conditions is critical for achieving the desired sensitivity and resolution.

    Below is a table summarizing typical HPLC conditions used for the analysis of related steroid esters.

    Table 1: Examples of HPLC Methods for Steroid Ester Analysis

    Analyte Column Mobile Phase Flow Rate Detector Key Finding Reference
    Estradiol Benzoate Nova-Pak C18 (4 µm) Methanol:Water (80:20) Not Specified UV (230 nm) Method suitable for content determination and in vitro skin permeation studies. buct.edu.cn
    Estradiol Valerate (B167501) µBondapak Phenyl (5 µm) Acetonitrile:Water (80:20 v/v) 0.8 mL/min UV (220 nm) The method was validated for specificity, linearity, precision, and accuracy for analysis in bulk and pharmaceutical forms. researchgate.net
    Megestrol Acetate Primesil C18 (5 µm) Acetonitrile:Water (65:35) Not Specified PDA (280 nm) A validated method for residue analysis on manufacturing equipment to prevent cross-contamination. rjptonline.orgresearchgate.net

    The integration of mass spectrometry with liquid chromatography (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for steroid hormone analysis. nih.govmdpi.com This is due to its unparalleled sensitivity and specificity, which allows for the unambiguous identification and precise quantification of analytes even at sub-picomolar concentrations. nih.gov

    Research Findings: LC-MS/MS methods for estrogens typically use electrospray ionization (ESI), which is a soft ionization technique suitable for polar and thermally labile molecules. nih.govchromatographyonline.com The analysis is often performed in negative ionization mode for underivatized estrogens, while derivatization can be used to enhance signal in positive mode. nih.govthermofisher.com For example, derivatization with dansyl chloride not only improves chromatographic behavior but also significantly enhances ionization efficiency, leading to lower limits of detection. thermofisher.comnih.gov

    Triple quadrupole mass spectrometers are frequently used, operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com This technique involves selecting a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific product ion in the third quadrupole. The specificity of monitoring a unique precursor-to-product ion transition for each analyte minimizes matrix interference and allows for highly accurate quantification. mdpi.com The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in instrument response, ensuring high precision and accuracy. nih.govsigmaaldrich.com

    Recent advancements have focused on developing ultrasensitive methods capable of quantifying estrogens in the sub-picomolar range, which is clinically relevant. nih.gov These methods can achieve limits of quantification (LOQ) as low as 0.6 pmol/L (0.16 pg/mL) for estradiol. nih.gov

    Table 2: Performance Characteristics of LC-MS/MS Methods for Estrogen Analysis

    Analyte(s) Ionization Mode Key Precursor → Product Ion Transition (m/z) Limit of Quantification (LOQ) Matrix Reference
    Estradiol (E2) & Estrone (B1671321) (E1) Negative ESI E2: 271.2 → 145.1; E1: 269.0 → 143.0 E2: 0.6 pmol/L; E1: 0.3 pmol/L Human Serum nih.gov
    Underivatized Estradiol Not Specified Not Specified Not Specified Human Serum sigmaaldrich.com
    Dansyl-derivatized Estrogens Positive ESI Not Specified 0.25 pg/mL (E2); 1 pg/mL (E1, E3) for free estrogens Human Serum Albumin thermofisher.com

    Spectroscopic and Spectrometric Characterization Techniques

    While chromatographic techniques are essential for separation and quantification, spectroscopic and spectrometric methods are vital for the unequivocal structural characterization of compounds like β-estradiol 3-benzoate 17-n-butyrate. For a synthesized molecule, these techniques confirm its identity and purity.

    Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. For β-estradiol 3-benzoate 17-n-butyrate (C₂₉H₃₄O₄), the exact mass is 446.2457 Da. nih.gov Fragmentation patterns observed in the mass spectrum (MS/MS) provide further structural information about the different parts of the molecule, such as the loss of the butyrate (B1204436) and benzoate groups.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are arguably the most powerful tools for elucidating the structure of organic molecules. NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the confirmation of the steroid core structure and the precise location and nature of the ester functional groups at the C3 and C17 positions.

    Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of β-estradiol 3-benzoate 17-n-butyrate would be expected to show characteristic absorption bands for the C=O (carbonyl) stretching of the two different ester groups, as well as vibrations corresponding to the aromatic ring and the aliphatic steroid backbone.

    Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is useful for analyzing compounds with chromophores. The phenolic A-ring of the estradiol skeleton, modified with the benzoate ester, will exhibit characteristic UV absorbance maxima, which is the principle used for UV detection in HPLC. buct.edu.cn

    Method Validation and Quality Assurance in Steroid Research

    To ensure that analytical data are reliable, accurate, and reproducible, the methods used for steroid analysis must undergo rigorous validation. nih.gov Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose. researchgate.net This is a critical component of quality assurance in any research or clinical laboratory. researchgate.net

    Research Findings: Validation is typically performed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). The process involves evaluating several key performance parameters. nih.govresearchgate.net The challenges in steroid analysis, such as the potential for cross-reactivity in immunoassays due to high structural similarity, underscore the need for highly specific methods like LC-MS/MS and their thorough validation. nih.govresearchgate.net

    Quality assurance extends beyond initial validation and includes the routine implementation of quality control (QC) measures. This involves analyzing QC samples with known concentrations alongside unknown samples in every analytical run to monitor the method's performance over time. waters.com Furthermore, participation in External Quality Assessment (EQA) schemes allows laboratories to compare their results with those from other labs, providing an objective assessment of their analytical accuracy. nih.gov The use of certified reference materials (CRMs) is also fundamental for ensuring the traceability and comparability of results. mdpi.com

    Table 3: Key Parameters for Analytical Method Validation in Steroid Research

    Validation Parameter Definition Common Acceptance Criteria (for Chromatography) Reference
    Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., metabolites, matrix components). Peak purity analysis; absence of interfering peaks at the analyte's retention time in blank samples. nih.govresearchgate.net
    Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. Correlation coefficient (r²) ≥ 0.99. researchgate.net
    Accuracy (Trueness) The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. Recovery studies, typically within 80-120% of the true value. nih.govresearchgate.net
    Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed as repeatability (intra-day) and intermediate precision (inter-day). Relative Standard Deviation (RSD) or Coefficient of Variation (CV) typically ≤ 15% (≤ 20% at LOQ). nih.govwaters.com
    Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. Signal-to-noise ratio of 3:1. nih.govresearchgate.net
    Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Signal-to-noise ratio of 10:1; precision and accuracy criteria must be met. nih.govresearchgate.net

    | Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature). | No significant change in results when parameters are slightly varied. | researchgate.net |

    Scientific Literature Lacks Specific Data on beta-Estradiol 3-benzoate 17-n-butyrate's Interactions with Key Drug Transporters and Enzymes

    Despite a comprehensive search of available scientific literature, detailed research findings on the interactions of the specific chemical compound this compound with drug transporters and metabolic enzymes remain unavailable. The stringent requirements to focus solely on this compound and adhere to a detailed outline concerning its effects on Organic Anion Transporting Polypeptides (OATPs) and Cytochrome P450 (CYP450) enzymes could not be met due to the absence of specific studies on this particular estradiol ester.

    Information is available for structurally related compounds. For instance, beta-estradiol 3-benzoate has been identified as a weak inhibitor of the drug transporter OATP1B1. Furthermore, the metabolism of the parent hormone, 17β-estradiol, by various cytochrome P450 enzymes is a well-studied area. However, the specific esterifications at both the 3-benzoate and 17-n-butyrate positions of the estradiol molecule create a unique chemical entity. The influence of these specific chemical modifications on the molecule's interaction with drug transporters and enzymes cannot be accurately extrapolated from data on related but distinct compounds without dedicated research.

    The request for detailed data, including inhibition kinetics, binding site characteristics through structure-activity relationship studies like Comparative Molecular Field Analysis (CoMFA), and specific effects on cytochrome P450 enzymes, necessitates dedicated experimental investigation that does not appear to have been published for this compound.

    Consequently, it is not possible to generate a scientifically accurate and thorough article that adheres to the user's strict outline and focus solely on this compound.

    Viii. Future Directions and Emerging Research Avenues for β Estradiol 3 Benzoate 17 N Butyrate

    Development of Novel Delivery Systems for Enhanced Pharmacological Control

    The development of advanced drug delivery systems is a critical area of research for estradiol (B170435) esters. nih.gov The primary goals are to enhance bioavailability, provide sustained and controlled release, and target specific tissues, thereby optimizing therapeutic effects. nih.govnih.gov For β-Estradiol 3-benzoate 17-n-butyrate, future research is anticipated to explore a range of innovative platforms to precisely modulate its release profile.

    Nanoparticle-Based Systems: Nanotechnology offers promising solutions to the challenges of delivering lipophilic steroid hormones. nih.gov Polymeric and lipid-based nanoparticles, such as liposomes and nanoemulsions, are being investigated to improve the solubility and stability of estradiol compounds. nih.govfrontierspartnerships.org These systems can be engineered for controlled, sustained release, potentially maintaining therapeutic levels over extended periods. nih.govresearchgate.net For instance, encapsulating β-Estradiol 3-benzoate 17-n-butyrate within poly(lactide-co-glycolide) (PLGA) nanoparticles could enable oral delivery by protecting the compound from first-pass metabolism. researchgate.net Cationic liposomes have been shown to effectively deliver antisense oligonucleotides by incorporating 17β-estradiol into their structure to enhance cellular uptake in estrogen receptor-positive cells. nih.gov

    Injectable Hydrogels: Thermosensitive and biodegradable hydrogels represent another frontier for sustained-release formulations. nih.gov These polymers can exist as a liquid at cooler temperatures, facilitating injection, and then transform into a gel state at body temperature, creating a localized drug depot. nih.gov A mechanically stable poly(hydroxyethyl methacrylate) (PHEMA)/alginate hydrogel loaded with estrogen has been developed that demonstrates sustained release and excellent biocompatibility, accelerating wound healing in preclinical models. rsc.org Such a system could be adapted for β-Estradiol 3-benzoate 17-n-butyrate to provide long-term, stable hormonal release following a single administration.

    Transdermal Delivery Systems: Transdermal patches offer a non-invasive route that avoids the first-pass effect in the liver. nih.govgoogle.com Research in this area focuses on optimizing patch design to ensure a constant release rate and enhance skin permeation. google.com Innovations include the use of chemical enhancers and the development of nanoparticle-based transdermal systems to improve drug delivery through the stratum corneum. google.compjps.pk

    Table 1: Comparison of Novel Delivery Systems for Estradiol Esters

    Delivery System Primary Materials Key Advantages Potential Application for β-Estradiol 3-benzoate 17-n-butyrate
    Polymeric Nanoparticles PLGA, Chitosan Controlled, sustained release; potential for oral delivery; enhanced bioavailability. nih.govresearchgate.net Development of an oral formulation with improved pharmacokinetic profile.
    Lipid Nanocarriers (Liposomes) Phospholipids, Cholesterol Biocompatibility; can encapsulate lipophilic compounds; targeted delivery. nih.govfrontierspartnerships.org Targeted delivery to estrogen receptor-positive tissues.
    Injectable Hydrogels Poly(organophosphazenes), PHEMA/Alginate Localized and sustained release; biodegradable; minimally invasive. nih.govrsc.org Long-acting injectable formulation for consistent hormone levels.
    Transdermal Systems Adhesive polymers, backing membranes Avoids first-pass metabolism; non-invasive; provides steady-state concentrations. nih.govgoogle.com A patch formulation for continuous, long-term hormone replacement.

    Elucidating Complex Estrogenic Signaling Networks Beyond Classical Pathways

    Estrogen actions are mediated through a complex network of signaling pathways that extend beyond the classical genomic model. nih.gov Future research on β-Estradiol 3-benzoate 17-n-butyrate will likely focus on how its unique structure and metabolism influence these diverse signaling cascades.

    Genomic vs. Non-Genomic Signaling: The classical mechanism of estrogen signaling involves the binding of estrogen to nuclear receptors (ERα and ERβ), which then act as transcription factors to regulate gene expression. nih.govnih.gov However, estrogens also elicit rapid, non-genomic effects initiated by receptors located at the plasma membrane. nih.govnih.gov These membrane-associated ERs can activate various protein kinase cascades, leading to rapid cellular responses that are independent of gene transcription. nih.govfrontiersin.orgfrontiersin.org Understanding how the gradual release of estradiol from β-Estradiol 3-benzoate 17-n-butyrate differentially engages these nuclear versus extranuclear pathways is a key area for investigation. reactome.org

    Crosstalk with Other Signaling Pathways: Estrogen receptor signaling is not isolated but engages in extensive crosstalk with other major cellular pathways, particularly those of growth factor receptors like HER2 and EGFR. aacrjournals.orgoup.comoup.com This interaction is a critical factor in both normal physiology and disease, and it can influence cellular responses to hormonal therapies. oup.comnih.gov For example, ERs can be activated in a ligand-independent manner through phosphorylation by kinases from other signaling pathways. nih.gov Conversely, membrane-initiated estrogen signaling can activate growth factor receptor cascades. aacrjournals.org Investigating how β-Estradiol 3-benzoate 17-n-butyrate modulates this bidirectional communication is crucial for a complete understanding of its biological activity.

    Table 2: Overview of Estrogenic Signaling Pathways

    Pathway Type Key Mediators Cellular Location Speed of Action Primary Mechanism
    Direct Genomic Nuclear ERα, ERβ, Estrogen Response Elements (EREs) Nucleus Hours to days Ligand-activated ERs bind directly to DNA (EREs) to regulate gene transcription. nih.gov
    Indirect Genomic Nuclear ERα, ERβ, other transcription factors (e.g., AP-1, Sp1) Nucleus Hours to days ERs interact with other DNA-bound transcription factors without directly binding to EREs. nih.govnih.gov
    Non-Genomic (Extranuclear) Membrane-associated ERs, GPER1, protein kinase cascades (e.g., MAPK, PI3K/Akt) Plasma Membrane, Cytoplasm Seconds to minutes Membrane receptors activate intracellular signaling cascades, leading to rapid cellular effects. nih.govfrontiersin.org
    Ligand-Independent ERα, ERβ, various kinases (e.g., PKA, PKC), growth factors Nucleus, Cytoplasm Variable ERs are activated by phosphorylation via other signaling pathways in the absence of an estrogen ligand. nih.gov

    Exploring Synergistic Effects with Other Endocrine Modulators in Preclinical Models

    The interaction of estrogens with other hormones and endocrine modulators is fundamental to their physiological and pharmacological effects. Preclinical studies are needed to explore the potential synergistic or antagonistic effects of β-Estradiol 3-benzoate 17-n-butyrate when co-administered with other agents. For instance, in hormone replacement therapy, estrogens are often combined with a progestin in women with an intact uterus to mitigate endometrial stimulation. nih.gov Investigating the interplay between the sustained-release profile of β-Estradiol 3-benzoate 17-n-butyrate and various progestogenic compounds could lead to optimized combination therapies.

    Furthermore, exploring interactions with Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen, is another important research avenue. nih.gov The balance between the agonist and antagonist activities of SERMs can be influenced by the estrogenic environment, which is in turn affected by crosstalk with growth factor signaling pathways. aacrjournals.orgnih.gov Preclinical models could elucidate how the specific pharmacokinetic profile of β-Estradiol 3-benzoate 17-n-butyrate influences the activity of SERMs or other endocrine-targeted drugs.

    Applications in Advanced Steroid Biochemistry and Metabolomics Research

    The dual-ester structure of β-Estradiol 3-benzoate 17-n-butyrate makes it a valuable tool for research in steroid biochemistry and metabolomics. Its metabolism relies on the enzymatic cleavage of two different ester bonds, offering a unique substrate to study the activity and specificity of various esterase enzymes in different tissues.

    In vivo studies on the metabolism of estradiol fatty acid esters have shown that the rate of C-17 oxidation is an index of the rate of hydrolysis of the ester bond, which in turn determines the release of free estradiol. nih.gov By using advanced analytical techniques like high-resolution mass spectrometry, researchers can trace the metabolic fate of β-Estradiol 3-benzoate 17-n-butyrate. researchgate.net This involves identifying and quantifying the parent compound and its various metabolites, including estradiol, estrone (B1671321), and their conjugated forms, in different biological matrices. researchgate.netresearchgate.net Such metabolomic studies can provide a detailed picture of the compound's absorption, distribution, metabolism, and excretion (ADME) profile and help in understanding inter-individual variability in response. nih.gov

    Environmental Biodegradation and Biotransformation Studies

    The widespread use of natural and synthetic estrogens has led to their emergence as environmental contaminants of concern. frontiersin.orgnih.gov These compounds can enter aquatic environments through wastewater and have endocrine-disrupting effects on wildlife. nih.govmdpi.com Therefore, understanding the environmental fate of β-Estradiol 3-benzoate 17-n-butyrate is essential.

    Future research should focus on its biodegradation and biotransformation in relevant environmental systems, such as activated sludge from wastewater treatment plants and natural water-sediment microcosms. frontiersin.orgnih.gov Studies have shown that microbial communities are capable of degrading estrogens, often through an initial rapid adsorption to biomass followed by slower biodegradation. nih.govacs.org The degradation pathways can be diverse, with some microorganisms capable of cleaving the steroid ring structure. nih.gov Key research questions for β-Estradiol 3-benzoate 17-n-butyrate include:

    What is its rate of hydrolysis and subsequent degradation under various environmental conditions (e.g., aerobic vs. anaerobic)?

    What are the primary biotransformation products, and do they retain any estrogenic activity?

    Which specific microbial species are responsible for its degradation?

    Answering these questions will allow for a comprehensive risk assessment and inform strategies to mitigate the potential environmental impact of this and other synthetic steroid esters. researchgate.net

    Q & A

    Q. What are the key physicochemical properties of beta-Estradiol 3-benzoate 17-n-butyrate, and how do they influence experimental design?

    this compound (CAS 63042-18-2) has a molecular formula of C29H34O4 and a molecular weight of 446.58 g/mol . Its solubility in common solvents (e.g., DMSO, ethanol) must be optimized for bioavailability studies, as poor solubility can affect in vitro assays. For example, solubility data from related estradiol derivatives (e.g., beta-Estradiol 17-acetate) suggest that pre-formulation studies using co-solvents or surfactants may be necessary to enhance dissolution . Researchers should validate solubility under specific experimental conditions, as variations in pH or temperature can alter stability .

    Q. What safety protocols are critical for handling this compound in laboratory settings?

    The compound is classified under GHS08 as a suspected carcinogen (H351) and reproductive toxin (H360), with potential risks to fertility and fetal development . Key safety measures include:

    • Use of fume hoods and PPE (gloves, lab coats, safety goggles) to avoid inhalation or dermal exposure.
    • Storage in airtight containers at ambient temperature, away from ignition sources .
    • Disposal via approved hazardous waste channels to prevent environmental contamination . Researchers must consult institutional guidelines and SDS documentation for localized risk assessments .

    Q. How can this compound be used as a reference standard in analytical method development?

    The compound is suitable for HPLC or LC-MS method validation due to its well-characterized structure and regulatory compliance (e.g., USP/EP pharmacopeial standards). For example, SynZeal provides batch-specific certificates of analysis (CoA) with purity ≥98%, enabling traceability in quality control (QC) workflows . Researchers should cross-validate methods using spiked matrices to assess recovery rates and matrix effects, particularly in biological samples .

    Advanced Research Questions

    Q. What methodological challenges arise in quantifying this compound in complex biological matrices?

    Tissue and plasma analyses face interference from endogenous estrogens (e.g., 17β-estradiol) and metabolites. A validated approach involves:

    • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from lipids and proteins.
    • Chromatography : Reverse-phase HPLC with a C18 column (e.g., 5 μm, 150 mm × 4.6 mm) and mobile phase gradients (acetonitrile/water with 0.1% formic acid) to resolve co-eluting peaks .
    • Detection : Electrospray ionization (ESI)-MS/MS in positive ion mode, monitoring transitions such as m/z 447.3 → 145.1 (quantifier) and 447.3 → 173.1 (qualifier) .

    Recent improvements in SGS AXYS’s MLA-075 method highlight the need for rigorous validation; this compound failed initial validation in tissue due to matrix effects, underscoring the need for isotope-labeled internal standards .

    Q. How do structural modifications (e.g., benzoate vs. butyrate esters) impact the pharmacokinetic profile of estradiol derivatives?

    Estradiol esters exhibit prolonged half-lives due to delayed hydrolysis by esterases. This compound’s lipophilic side chains enhance tissue retention compared to shorter-chain derivatives (e.g., 17β-estradiol 17-acetate). Pharmacokinetic studies in rodent models show:

    • Bioavailability : Subcutaneous administration yields higher AUC (area under the curve) than oral dosing, attributed to reduced first-pass metabolism .
    • Metabolism : Sequential hydrolysis releases free 17β-estradiol, with butyrate cleavage slower than benzoate, leading to sustained estrogenic activity .

    Q. What strategies resolve contradictions in toxicological data for this compound?

    Discrepancies in carcinogenicity classification (e.g., GHS08 vs. lacking EPA/DNEL data) arise from limited long-term exposure studies. To address this:

    • In Silico Modeling : Use QSAR tools to predict endocrine disruption potential based on structural analogs (e.g., 17β-estradiol 3-benzoate) .
    • In Vitro Assays : ERα/ERβ transactivation assays to quantify estrogen receptor binding affinity, comparing results to known endocrine disruptors (e.g., bisphenol A) .
    • In Vivo Follow-Up : Dose-range findings in OECD 407-compliant rodent studies to assess histopathological endpoints (e.g., uterine hyperplasia) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.